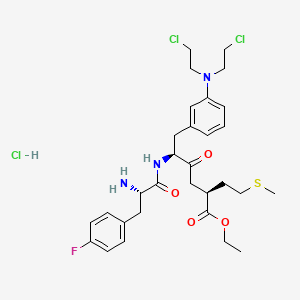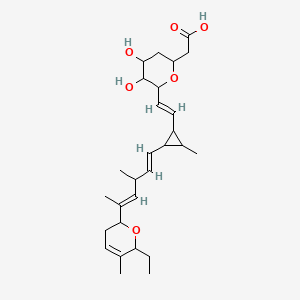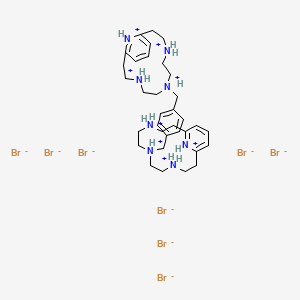
AMMONIUM, (3-(p-ETHYLDIMETHYLAMMONIOPHENYL)PROPYL)ETHYLDIMETHYL-, DIIODIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (3-(p-ethyldimethylammoniophenyl)propyl)ethyldimethyl-, diiodide is a bioactive chemical.
Applications De Recherche Scientifique
Use in Methylating Agents
Quaternary ammonium salts, such as phenyl trimethylammonium iodide, have been utilized as alternative methylating agents. These salts offer advantages like being nonvolatile, noncancerogenic, and easy-to-handle solids. They are particularly effective for the regioselective α-methylation of aryl ketones, yielding up to 85% efficiency and employing green solvents like anisole (Johanna Templ & M. Schnürch, 2022).
Application in Polymer-supported Amidations
Ammonium and alkylammonium salts derived from polymeric N-hydroxysuccinimide have been used for the amidation of carboxylic and amino acids. These polymer-supported ammonium salts, including 1-ethyl-3-(3′-dimethylamino-propyl)carbodiimide hydrochloride, are particularly effective for Fmoc-protected amino acids, producing amides with good yield and minimal α-racemization (R. Chinchilla et al., 2003).
Role in Ore Flotation and Metal Recovery
Ammonium sulfate, a related ammonium salt, is crucial in ore flotation and metal recovery. Its functions and applications in these areas, including the principles and methods involved, have been detailed, along with an analysis of advantages and disadvantages (Liu Hu-ping, 2013).
Synthesis and Physical Studies
Enantiomerically pure quaternary ammonium salts with chiral alkyl chains have been synthesized and studied. These compounds, including methyl-(R)-(1-methylpropyl)di(n-propyl)ammonium iodide, are notable for their crystallographic structures and chiroptical signatures, offering insights into their potential applications in stereochemistry and material science (R. Gheorghe et al., 2008).
Electrochemical Applications
Quaternary ammonium salts with methoxyethyl groups, when combined with specific anions, form ionic liquids with high conductivity and wide potential windows. These properties make them suitable for electrochemical capacitors and energy storage applications (Takaya Sato et al., 2004).
Influence in Wine Production
Ammonium salts added to grape musts influence the composition of heavy sulphur compounds and aliphatic higher alcohols in wines. The addition leads to variations in the production of specific alcohols and sulphur compounds, significantly affecting the flavor and quality of the wine (N. Moreira et al., 2011).
Catalysis in Ammonia Synthesis
Ammonium salts have been used in the synthesis of ammonia from nitrogen gas and water, catalyzed by molybdenum complexes. This process has implications for more efficient ammonia production, a key component in fertilizers and industrial processes (Y. Ashida et al., 2019).
Agricultural Applications
Ammonium nitrate formulations, embedded in degradable polymer matrices, have been developed for slow-release fertilizers. These formulations enhance the effectiveness and environmental safety of fertilizers in agriculture (A. Boyandin et al., 2017).
Propriétés
Numéro CAS |
63981-95-3 |
|---|---|
Nom du produit |
AMMONIUM, (3-(p-ETHYLDIMETHYLAMMONIOPHENYL)PROPYL)ETHYLDIMETHYL-, DIIODIDE |
Formule moléculaire |
C17H32I2N2 |
Poids moléculaire |
518.3 g/mol |
Nom IUPAC |
ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]phenyl]propyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C17H32N2.2HI/c1-7-18(3,4)15-9-10-16-11-13-17(14-12-16)19(5,6)8-2;;/h11-14H,7-10,15H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
YFAJFUPAVXENCH-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
SMILES canonique |
CC[N+](C)(C)CCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ammonium, (3-(p-ethyldimethylammoniophenyl)propyl)ethyldimethyl-, diiodide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline](/img/structure/B1664852.png)